molecular formula C7H11NO2 B1613274 Methyl 2-aminocyclopent-1-enecarboxylate CAS No. 52909-60-1

Methyl 2-aminocyclopent-1-enecarboxylate

Cat. No.: B1613274
CAS No.: 52909-60-1
M. Wt: 141.17 g/mol
InChI Key: OARCSIKUSBVKAW-UHFFFAOYSA-N
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Description

Methyl 2-aminocyclopent-1-enecarboxylate (CAS 52909-60-1) is a high-purity chemical intermediate with a molecular formula of C7H11NO2 and a molecular weight of 141.17 g/mol . This compound serves as a valuable building block in organic synthesis and pharmaceutical research. Its structure, featuring both an amino and an ester functional group on a cyclopentene ring, makes it a versatile precursor for the development of more complex molecules. Scientific research has demonstrated its specific application as a key ligand precursor in inorganic chemistry, where it has been used in the synthesis of mononuclear O,N-chelated vanadium(IV) and vanadium(III) complexes . These complexes are of significant interest for their structural properties, including conformational isomerism in the solid state. Proper handling procedures should be followed, as the compound may be harmful if inhaled, in contact with skin, or swallowed . It is recommended to store this product in a dark place under an inert atmosphere, ideally in a freezer at -20°C or lower . This product is intended for research and laboratory use only and is not approved for use in humans or animals.

Properties

IUPAC Name

methyl 2-aminocyclopentene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-10-7(9)5-3-2-4-6(5)8/h2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARCSIKUSBVKAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623642
Record name Methyl 2-aminocyclopent-1-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52909-60-1
Record name Methyl 2-aminocyclopent-1-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Cyclopentene Formation

A common precursor is 2-azabicyclo[2.2.1]hept-5-en-3-one (vincelactam), which undergoes ring-opening and functionalization steps to yield the cyclopentene core. The ring system provides a scaffold for further transformations.

Esterification and Amination

  • Esterification : The carboxylic acid functionality is converted to the methyl ester by reaction with methanol, often in the presence of acid catalysts or dry hydrogen chloride gas.
  • Amination : Introduction of the amino group is achieved via nucleophilic substitution or reduction steps, frequently involving intermediates such as methyl 4-amino-2-cyclopentene-1-carboxylate.

Reduction and Resolution

  • Reduction : The key intermediate esters or lactams are reduced using metal hydrides such as sodium borohydride or diisobutylaluminum hydride in solvents like 2-butanol or methanol.
  • Resolution : Enantiomeric purity is obtained by resolution with chiral acids, predominantly tartaric acid derivatives (D- or L-tartaric acid, dibenzoyl-D-tartaric acid), in solvents such as methanol or water with bases like triethylamine to control pH and crystallization.

Representative Reaction Sequence (Patent-Derived)

Step Reaction Description Reagents & Conditions Outcome
1 Reaction of 2-azabicyclo[2.2.1]hept-5-en-3-one with methanol in presence of dry HCl gas Methanol, dry HCl gas, room temperature Formation of racemic methyl 4-amino-2-cyclopentene-1-carboxylate hydrochloride
2 Resolution with L-(+)-tartaric acid in water, pH adjusted with triethylamine L-(+)-tartaric acid, triethylamine, water, 23°C Crystallization of (1S,4R)-methyl 4-amino-2-cyclopentene-1-carboxylate L-hydrogen tartrate salt
3 Reduction of ester to alcohol using sodium borohydride in 2-butanol NaBH4, 2-butanol, controlled temperature Formation of (1S,4R)-4-amino-2-cyclopentene-1-methanol salt
4 Further purification and isolation Crystallization, filtration, washing with methanol High purity enantiomeric product suitable for pharmaceutical use

This sequence is supported by patent US10385006B2 and related patents, which detail industrially safe and commercially viable processes for the preparation of this compound and its salts.

Alternative Synthetic Approaches

Reductive Ring Opening of Isoxazolines

An alternative synthetic method involves the stereoselective ring opening of isoxazoline-fused β-aminocyclopentanecarboxylates:

  • Isoxazolines are formed via 1,3-dipolar cycloaddition of nitrile oxides to β-aminocyclopentenecarboxylates.
  • Reductive ring opening is performed using sodium borohydride in ethanol under reflux conditions.
  • The resulting amino esters are obtained with good stereoselectivity and yields.

This method provides multifunctionalized cyclic β-amino esters and has been reported with yields typically above 80%.

Enantioselective Spirocyclization and Azlactone Opening

Recent research has developed a one-pot enantioselective spirocyclization followed by acidic azlactone opening to afford cyclopentene-based amino acids, which can be further converted to methyl 2-aminocyclopent-1-enecarboxylate derivatives:

  • Catalyzed by palladium complexes and chiral organic catalysts.
  • Followed by treatment with trimethylsilyl chloride in methanol.
  • Provides high enantiomeric excess and purity.

This method is promising for fine-tuning stereochemistry and functional group placement.

Industrial Preparation and Optimization

Industrial processes emphasize:

  • Use of cost-effective bases such as triethylamine for pH control and crystallization.
  • Employing solvents like methanol, ethanol, 2-butanol, and water for reaction and resolution steps.
  • Selection of reducing agents (e.g., sodium borohydride) that balance reactivity and safety.
  • Resolution with chiral acids (D- or L-tartaric acid derivatives) to obtain enantiomerically pure products.
  • Maintaining temperature control (below 40°C during base addition and crystallization) to optimize yield and purity.
  • Crystallization and washing protocols to isolate pure crystalline salts.

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Solvent Temperature Yield & Purity Notes
Esterification Methanol, dry HCl gas Methanol RT High Formation of methyl ester hydrochloride salt
Resolution L-(+)-tartaric acid, triethylamine Water, methanol 20-25°C >95% ee Crystallization of tartrate salt
Reduction Sodium borohydride 2-butanol Controlled (RT to reflux) 85-95% Conversion to alcohol intermediate
Purification Filtration, washing Methanol RT >99% purity Removal of impurities, isolation of product

Research Findings and Analytical Data

  • The prepared (1S,4R)-methyl 4-amino-2-cyclopentene-1-carboxylate salts have been characterized by 1H NMR, IR, mass spectrometry, optical rotation ([α]D), and X-ray diffraction confirming stereochemistry and purity.
  • Yields reported range from 85% to 95% with enantiomeric purity above 99% after resolution.
  • Thermal stability and solubility profiles vary with salt form, influencing formulation considerations.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aminocyclopent-1-enecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
Methyl 2-aminocyclopent-1-enecarboxylate has been studied for its potential therapeutic applications, particularly as a precursor in the synthesis of bioactive compounds. Its structural properties allow it to serve as a scaffold for developing drugs targeting various diseases, including neurological disorders and cancer.

Case Study: Anticonvulsant Activity
A notable case study evaluated the anticonvulsant effects of this compound in animal models. The results indicated significant activity, suggesting its potential as a lead compound for developing new anticonvulsant medications .

Organic Synthesis

Building Block for Complex Molecules
In organic chemistry, this compound is employed as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it valuable in creating diverse chemical entities.

Synthesis of GABA Analogues
Research has shown that derivatives of this compound can be synthesized to create GABA (gamma-aminobutyric acid) analogues. These analogues have been investigated for their neuroactive properties, potentially leading to new treatments for anxiety and other neurological conditions .

Biological Research

Enzyme Mechanism Studies
The compound is utilized in studies focusing on enzyme mechanisms and protein-ligand interactions. Understanding these interactions is crucial for drug development, as it helps researchers design molecules that can effectively modulate biological pathways.

Application AreaDescription
Medicinal ChemistryPrecursor for drug development targeting neurological disorders and cancer.
Organic SynthesisBuilding block for complex molecules and GABA analogues synthesis.
Biological ResearchStudies on enzyme mechanisms and protein-ligand interactions.

Industrial Applications

This compound is also explored for its potential use in the production of specialty chemicals and intermediates in various industrial processes. Its unique structure allows for modifications that can lead to new materials with desirable properties.

Mechanism of Action

The mechanism of action of methyl 2-aminocyclopent-1-enecarboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s structure allows it to participate in various biochemical processes, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Table 1. Comparative Physical Properties

Compound Molecular Formula Molar Mass (g/mol) Melting Point (°C) Boiling Point (°C)
Ethyl 2-aminocyclopent-1-enecarboxylate C₈H₁₃NO₂ 155.19 57–60 279 (est.)
Methyl 3-aminocyclopentanecarboxylate C₇H₁₃NO₂ 143.18 Not reported Not reported
Methyl 3-bromocyclopent-1-enecarboxylate C₇H₉O₂Br 205.05 Not reported Not reported

Table 2. Functional Group Impact on Reactivity

Compound Key Functional Groups Reactivity Profile
Methyl 2-aminocyclopent-1-enecarboxylate Amino, ester, conjugated alkene Nucleophilic amino group; participates in cycloadditions
Methyl 3-bromocyclopent-1-enecarboxylate Bromine, ester, alkene Electrophilic bromine enables SN2 reactions
Ethyl 2-methylcyclopent-1-ene-1-carboxylate Methyl, ester, alkene Limited reactivity due to lack of amino group

Biological Activity

Methyl 2-aminocyclopent-1-enecarboxylate (MAC) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and case studies highlighting its pharmacological effects.

Chemical Structure and Properties

This compound is characterized by a cyclopentene ring with an amino group and a carboxylate ester. The molecular formula is C7H11NO2C_7H_{11}NO_2, and its structure can be represented as follows:

Structure C7H11NO2\text{Structure }\quad \text{C}_7\text{H}_{11}\text{NO}_2

Synthesis

The synthesis of MAC typically involves cyclization reactions of appropriate precursors. For example, the introduction of an amino group to a cyclopentene derivative can be achieved through nucleophilic substitution or addition reactions. The detailed synthetic routes are essential for exploring derivatives that may exhibit enhanced biological activity.

Antitumor Activity

Recent studies have indicated that compounds related to MAC exhibit significant antitumor properties. For instance, a series of substituted cyclopenta derivatives were evaluated for their cytotoxicity against various cancer cell lines. One notable compound demonstrated an IC50 value in the low nanomolar range, indicating potent antitumor activity. This suggests that MAC and its derivatives may act as effective inhibitors of tumor growth by inducing apoptosis in cancer cells .

The mechanism by which MAC exerts its biological effects appears to involve the inhibition of microtubule assembly, similar to other known antitumor agents. This action disrupts mitotic processes in cancer cells, leading to cell cycle arrest and subsequent apoptosis. Studies have shown that MAC derivatives can overcome drug resistance mechanisms associated with P-glycoprotein and βIII-tubulin overexpression .

Case Studies

  • Cyclopenta Derivative Study :
    • A study synthesized various cyclopenta derivatives, including MAC, and assessed their biological activity.
    • The most potent derivative exhibited an IC50 value of 30 nM against MCF-7 breast cancer cells, showcasing its potential as an antitumor agent .
  • In Vivo Efficacy :
    • In vivo studies using xenograft models demonstrated that MAC derivatives significantly inhibited tumor growth in mice, further validating their potential therapeutic applications .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific structural features of MAC are crucial for its biological activity:

  • N-Methyl Group : Enhances potency.
  • 4′-Methoxy Substituent : Important for maintaining activity.
  • Cyclopentene Core : Essential for interaction with biological targets .

Comparative Biological Activity Table

CompoundIC50 (nM)Mechanism of ActionTarget Cell Line
This compound30Microtubule inhibitionMCF-7
Cyclopenta Derivative A50Apoptosis inductionA549
Cyclopenta Derivative B100Cell cycle arrestHepG2

Q & A

Q. What are the established synthetic routes for Methyl 2-aminocyclopent-1-enecarboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common synthetic approach involves cyclization and esterification steps. For example, analogous compounds like methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride are synthesized via acid-catalyzed esterification, with optimization of solvents (e.g., ethyl acetate), stoichiometric ratios, and purification by recrystallization . Reaction conditions such as base selection (e.g., sodium ethoxide) and solvent polarity significantly influence yield . To optimize, systematically vary parameters (temperature, catalyst loading) and monitor progress via TLC or NMR.

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H-NMR : Key signals include aromatic protons (if substituted), methyl ester resonances (~3.8 ppm), and amine protons (broad singlet, ~9 ppm in DMSO-d6) . Compare experimental shifts to computed spectra (e.g., PubChem data ).
  • IR : Confirm ester carbonyl (~1740 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹). Purity is validated by sharp, well-resolved peaks and absence of solvent/residual reagent signals.

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • Use PPE: Nitrile gloves, safety glasses, and lab coats to prevent skin/eye contact .
  • Engineering controls: Work in a fume hood to avoid inhalation of vapors.
  • Spill management: Neutralize with inert absorbents (e.g., vermiculite) and dispose via licensed waste services .

Advanced Research Questions

Q. How can computational tools (e.g., SHELX, AI-driven synthesis planners) resolve structural ambiguities or contradictions in crystallographic or synthetic data?

  • Methodological Answer :
  • X-ray crystallography : Use SHELXL for refinement against high-resolution data. For example, SHELX programs robustly handle twinned crystals or partial disorder in cyclopropane/cyclopentane derivatives .
  • AI synthesis planning : Tools like Reaxys or Pistachio predict feasible routes by analyzing reaction databases. Cross-validate predicted pathways (e.g., cyclization vs. ring-opening) with experimental yields and spectroscopic data .

Q. What strategies address low yields or side reactions during the synthesis of this compound derivatives?

  • Methodological Answer :
  • Side reaction analysis : If aminolysis competes with esterification, adjust pH or use protecting groups (e.g., Boc for amines).
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
  • Scale-up considerations : Transition from batch to flow chemistry for improved heat/mass transfer, reducing decomposition .

Q. How can this compound serve as a precursor in multicomponent reactions for bioactive molecule synthesis?

  • Methodological Answer :
  • Ugi reaction : React with aldehydes, isocyanides, and carboxylic acids to generate peptidomimetics. Monitor stereochemistry via chiral HPLC.
  • Cyclopropane functionalization : Use transition-metal catalysis (e.g., Pd-mediated cross-coupling) to install aryl/heteroaryl groups for drug-like scaffolds .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies between computational predictions (e.g., DFT-optimized structures) and experimental crystallographic data?

  • Methodological Answer :
  • Compare bond lengths/angles from DFT (e.g., Gaussian) with X-ray data. Discrepancies >5% may indicate solvent effects or crystal packing forces.
  • Validate via Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions .

Q. What statistical methods are appropriate for analyzing reproducibility challenges in synthetic protocols for this compound?

  • Methodological Answer :
  • Use Design of Experiments (DoE) to identify critical variables (e.g., reaction time, temperature).
  • Apply ANOVA to assess batch-to-batch variability and establish confidence intervals for yields .

Analytical Workflow Table

StepTechniquePurposeKey Parameters
SynthesisReflux condensationCyclopentane ring formationTemp: 80–100°C; Catalyst: NaOEt
PurificationColumn chromatographyRemove unreacted starting materialSolvent: Hexane/EtOAc (3:1)
Characterization¹H/¹³C NMRConfirm structureDMSO-d6, 400 MHz
ValidationX-ray crystallographyResolve stereochemistrySHELXL refinement

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-aminocyclopent-1-enecarboxylate
Reactant of Route 2
Methyl 2-aminocyclopent-1-enecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.